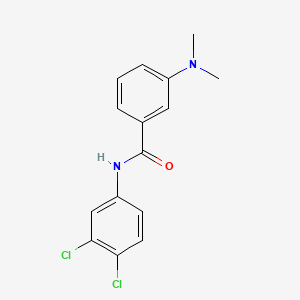

![molecular formula C12H18N4O4 B5546244 1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione" belongs to the class of 1,3,5-triazine derivatives, which are significant in various fields like medicine, agriculture, and electronics due to their unique heterocyclic nature. Triazines are recognized for their versatile chemical behavior, enabling their application in creating compounds with desired properties for specific applications.

Synthesis Analysis

The synthesis of related 1,3,5-triazine derivatives often involves one-pot, multi-component reactions. For example, a novel approach under controlled microwave irradiation facilitates the synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines from cyanamide, aromatic aldehydes, and an amine like piperidine. This method highlights the efficiency and specificity achievable in synthesizing triazine compounds (Sadek et al., 2023).

Molecular Structure Analysis

Molecular structure investigations of s-triazine derivatives incorporating various moieties like pyrazole, piperidine, and aniline have been conducted. Studies using X-ray crystallography, Hirshfeld, and DFT calculations provide insight into the intermolecular interactions that influence the molecular packing of these compounds. Such analyses are crucial for understanding the chemical behavior and potential applications of triazine derivatives (Shawish et al., 2021).

Chemical Reactions and Properties

1,3,5-Triazine derivatives undergo various chemical reactions, demonstrating their versatility. For instance, they can react with hydrazonyl halides to produce novel triazine and triazepines with potential anti-tumor activity. These reactions underscore the chemical reactivity of triazine derivatives and their potential as precursors in synthesizing pharmacologically active compounds (Badrey & Gomha, 2012).

Scientific Research Applications

Synthetic Chemistry Applications

Novel Synthesis Methods : Research has shown innovative synthesis methods involving triazine derivatives that include piperidine moieties. These methods have led to the creation of compounds with significant antibacterial and antifungal activities, highlighting the versatility of triazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, studies on the molecular structure of triazine derivatives incorporating pyrazole/piperidine/aniline moieties have provided insights into their intermolecular interactions, electronic properties, and potential applications in materials science (Shawish et al., 2021).

Antimicrobial and Anti-Tumor Agents : The potential of triazine derivatives as antimicrobial and anti-tumor agents has been explored in various studies. For instance, certain triazine and triazepine derivatives have shown promise as potential anti-tumor agents against specific cancer cell lines, emphasizing the compound's role in medicinal chemistry and drug development (Badrey & Gomha, 2012).

Biological Studies Applications

Anticonvulsant Activity : The exploration of triazine derivatives for their anticonvulsant activity has yielded promising results. Compounds synthesized from triazine derivatives have been tested for their efficacy in seizure models, showcasing their potential in developing new anticonvulsant drugs (Kamiński, Rzepka, & Obniska, 2011).

Antimicrobial and Anti-HIV Activities : Triazine-based compounds have also been evaluated for their antimicrobial and anti-HIV activities, with some derivatives displaying significant effects against Gram-positive bacteria and showing reduction in viral replication in HIV-1 assays. These studies demonstrate the potential of triazine derivatives in addressing infectious diseases (El-Emam et al., 2004).

Materials Science and Engineering

Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers incorporating triazine derivatives has opened new avenues for developing materials with specific optical properties. Such materials can be used in sensors, imaging, and optoelectronic devices, showcasing the broader applicability of triazine derivatives beyond biomedical research (Yu et al., 2006).

properties

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-1,3,5-triazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-13-10(18)14(2)12(20)16(11(13)19)8-9(17)15-6-4-3-5-7-15/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABJINQBBMCRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)N(C1=O)CC(=O)N2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3-(2-oxo-2-piperidylethyl)-1,3,5-triazaperhydroine-2,4,6-trione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

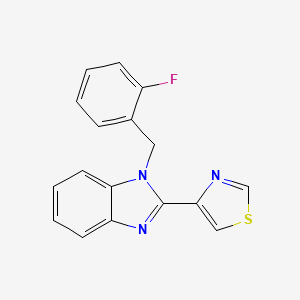

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

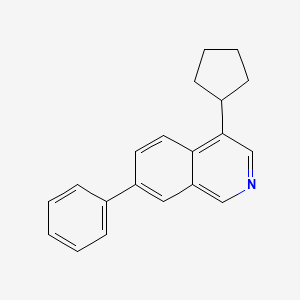

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![3-(1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5546259.png)